3-Fluoro-5-nitrotoluene

描述

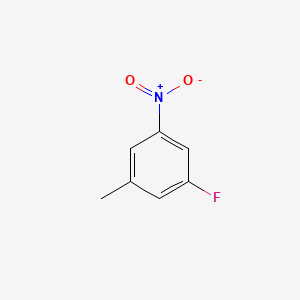

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-fluoro-3-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMURRZVEWZEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567752 | |

| Record name | 1-Fluoro-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-08-1 | |

| Record name | 1-Fluoro-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Context in Contemporary Organic Chemistry Research

3-Fluoro-5-nitrotoluene is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules. lookchem.com Its unique molecular structure, featuring a toluene (B28343) backbone substituted with both a fluorine atom and a nitro group, makes it a valuable building block in organic synthesis. sigmaaldrich.cominnospk.com The presence of the electron-withdrawing nitro and fluorine groups activates the molecule for nucleophilic aromatic substitution and coupling reactions. This reactivity is harnessed in the production of pharmaceuticals, agrochemicals, and specialty chemicals. innospk.comfindit.com In the pharmaceutical industry, for instance, it is a precursor for advanced compounds and drug formulations, including those with antitubercular activity. The market for this compound is projected to grow, driven by its increasing applications in these diverse industrial sectors. findit.com

Historical Perspectives on Fluorinated Nitroaromatic Compounds

The introduction of fluorine into organic molecules has long been recognized as a way to impart unique and often beneficial properties. beilstein-journals.orgomicsonline.org The history of fluorinated nitroaromatic compounds is intertwined with the broader development of fluorination chemistry. Initially, the synthesis of such compounds was challenging due to the high reactivity of fluorinating agents and the potential for hazardous reactions. google.com Over time, the development of more selective and easier-to-handle N-F fluorinating agents has facilitated their synthesis. beilstein-journals.org

Nitroaromatic compounds themselves are a significant class of industrial chemicals used in the production of dyes, polymers, pesticides, and explosives. nih.gov The combination of a nitro group and a fluorine atom on an aromatic ring creates a molecule with distinct electronic properties, influencing its reactivity and potential applications. The unique characteristics of fluorine, such as its high electronegativity and ability to form strong bonds with carbon, can significantly alter the biological activity of a molecule. omicsonline.orgnih.gov This has made fluorinated nitroaromatics particularly interesting in medicinal chemistry for the development of new therapeutic agents. researchgate.netrsc.org

Overview of Current Research Trajectories for 3 Fluoro 5 Nitrotoluene

Regioselective Nitration Approaches

The selective introduction of a nitro group onto the 3-fluorotoluene (B1676563) ring is a key challenge. Modern approaches focus on achieving high regioselectivity, favoring the formation of the desired this compound isomer while minimizing byproducts.

Catalytic Nitration using Solid Acid Catalysts (e.g., H-beta zeolite, Fe/Mo/SiO2, MoO3/SiO2)

The use of solid acid catalysts represents a significant advancement in the nitration of fluorotoluenes, offering a cleaner and more selective alternative to traditional mixed-acid processes. ias.ac.inresearchgate.netrsc.org These catalysts facilitate the reaction in the liquid phase under milder conditions, utilizing reagents like 70% nitric acid. ias.ac.inresearchgate.netrsc.org Among the various solid acid catalysts studied, H-beta zeolite, Fe/Mo/SiO2, and MoO3/SiO2 have demonstrated superior performance in terms of conversion and selectivity for the nitration of fluorotoluene isomers. ias.ac.inresearchgate.netrsc.org

The acidity and structural properties of solid acid catalysts are paramount in determining their effectiveness and selectivity in nitration reactions. The catalytic activity of these materials is directly linked to their acidity, with a higher acid strength generally leading to increased conversion rates. ias.ac.inresearchgate.netrsc.org For instance, the order of acidity for several catalysts has been determined to be Fe/Mo/SiO2 > Mo/SiO2 > H-Beta. ias.ac.in

In the case of H-beta zeolite, its performance can be enhanced through modifications like dealumination using a mild nitric acid treatment. rsc.org This process selectively removes extra-framework aluminum species, which in turn strengthens the Brønsted acid sites within the zeolite's micropores. rsc.org The Si/Al ratio is a crucial parameter, with studies on other reactions showing that catalytic activity can increase with higher aluminum content up to a certain point, after which it may decline. researchgate.net The pore size of the zeolite also plays a significant role in controlling the isomer distribution of the products. google.com

For silica-supported catalysts like Fe/Mo/SiO2 and MoO3/SiO2, the preparation method, such as the sol-gel process, is vital for achieving a high surface area and uniform distribution of the active metal oxides on the silica (B1680970) support. scispace.com This uniform distribution ensures the accessibility of acidic sites to the reactants, thereby enhancing catalytic activity.

The conditions under which nitration is carried out significantly influence both the conversion of the starting material and the regioselectivity of the product distribution. Key parameters include reaction temperature, reaction time, and the ratio of reactants to the catalyst.

In the nitration of 3-fluorotoluene using solid acid catalysts, a temperature of 60°C has been shown to be effective. ias.ac.inresearchgate.netrsc.org For instance, using H-beta zeolite at this temperature, a conversion of over 79% was achieved. ias.ac.inresearchgate.net The primary products were 3-fluoro-6-nitrotoluene (67% selectivity) and 3-fluoro-4-nitrotoluene (B108573) (30% selectivity). ias.ac.inresearchgate.netrsc.org

The concentration of nitric acid is another critical factor. Using 70% nitric acid as the nitrating agent has yielded excellent results. ias.ac.inresearchgate.netrsc.org The reaction is typically performed in a batch reactor under atmospheric pressure, with the catalyst amount being around 10% of the weight of the fluorotoluene. ias.ac.in

The order of reagent addition can also have a marked effect on regioselectivity. For some zeolite-catalyzed nitrations, it is preferred to mix the zeolite with nitric acid first, followed by the addition of an acid anhydride (B1165640) and then the aromatic compound, to achieve high para-selectivity. google.com

Table 1: Nitration of 3-Fluorotoluene with Solid Acid Catalysts

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity for 3-fluoro-6-nitrotoluene (%) | Selectivity for 3-fluoro-4-nitrotoluene (%) |

|---|---|---|---|---|

| H-beta zeolite | 60 | >79 | 67 | 30 |

| Fe/Mo/SiO2 | 60 | High | High | - |

| MoO3/SiO2 | 60 | High | High | - |

Data sourced from multiple studies. ias.ac.inresearchgate.netrsc.org

A crucial advantage of using solid acid catalysts is their potential for recovery and reuse, which is both economically and environmentally beneficial. Studies have demonstrated the high stability and recyclability of these catalysts in nitration reactions.

H-beta zeolite, for example, has shown excellent stability in the nitration of 3-fluorotoluene. ias.ac.inresearchgate.netresearchgate.net Recycling studies revealed no significant loss in conversion or selectivity even after five cycles. ias.ac.inresearchgate.netresearchgate.net In one study, the conversion of 3-fluorotoluene only decreased from 79% to 75% after five uses, with no noticeable change in product selectivity, indicating the catalyst's robustness in the reaction environment. ias.ac.in The structural stability of H-beta zeolite has been confirmed by XRD analysis, which showed no loss of crystallinity after the nitration reaction. ncl.res.in

Similarly, silica-supported catalysts like MoO3/SiO2 and Fe/Mo/SiO2 have been noted for their stability. scispace.comresearchgate.net The MoO3/SiO2 catalyst, for instance, has been shown to be reusable and effective for the nitration of various aromatic compounds. researchgate.net The ability to easily separate these solid catalysts from the reaction mixture by simple filtration simplifies the work-up procedure compared to conventional homogeneous catalysis. ncl.res.in

Table 2: Recyclability of H-beta Zeolite in the Nitration of 3-Fluorotoluene

| Recycle Number | 3-Fluorotoluene Conversion (%) |

|---|---|

| 1 | 79 |

| 2 | 78 |

| 3 | 77 |

| 4 | 76 |

| 5 | 75 |

Data indicates a slight decrease in conversion over five cycles with stable selectivity. ias.ac.in

Liquid-Phase Nitration Under Controlled Conditions

Liquid-phase nitration remains a cornerstone for the synthesis of nitroaromatic compounds. By carefully controlling reaction parameters and the composition of the nitrating agent, it is possible to influence the regioselectivity of the reaction.

The traditional and most widely used method for nitration involves a mixture of nitric acid and sulfuric acid. utwente.nl Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. oiccpress.com However, this "mixed acid" system often suffers from drawbacks such as low selectivity, over-nitration, and the formation of oxidized byproducts. ias.ac.inresearchgate.net The large quantities of corrosive and environmentally hazardous waste generated also pose significant challenges. researchgate.net

To overcome these limitations, alternative approaches have been developed. One such method involves the use of nitric acid in conjunction with an acid anhydride, such as acetic anhydride. google.comacs.orggoogle.com This combination generates acetyl nitrate (B79036) in situ, which serves as the nitrating agent. researchgate.netgoogle.comrsc.org This system can be used with solid acid catalysts like H-beta zeolite to achieve high yields and regioselectivity under mild conditions. acs.org For example, the nitration of 2-fluorotoluene (B1218778) using nitric acid and acetic anhydride over H-beta zeolite resulted in a 96% yield of mononitro products, with 90% selectivity for the 5-nitro isomer. acs.org

The concentration of nitric acid is a critical parameter. Concentrations of 70% or higher are often preferred to minimize the hydrolytic decomposition of the acid anhydride by water present in more dilute nitric acid. google.com The reaction temperature is also carefully controlled, often in the range of 0°C to 50°C, to manage the exothermic nature of the reaction and improve selectivity. google.comresearchgate.netgoogle.com

Temperature and Concentration Dependencies on Isomer Distribution

The nitration of toluene to mononitrotoluene (MNT) isomers is highly sensitive to reaction temperature and the concentration of the nitrating agent, typically a mixture of nitric and sulfuric acids. The distribution of ortho-, meta-, and para-nitrotoluene is a key consideration, as the meta-isomer is often an undesired by-product in the synthesis of dinitrotoluene (DNT), a precursor for toluene diisocyanate (TDI). google.comgoogle.com

Industrial nitration is typically conducted at temperatures between 25°C and 60°C to control the exothermic reaction and prevent thermal runaway. google.com Research has shown that lower temperatures, in the range of 0°C to 50°C, can suppress the formation of m-nitrotoluene. google.com One study demonstrated that by carefully controlling the weight ratio of sulfuric acid to water (2.5 to 4.0) and the reaction temperature, the production of the meta isomer can be significantly reduced. google.com

The concentration of sulfuric acid also plays a crucial role. Higher concentrations of sulfuric acid act as a catalyst and absorb the water generated during the reaction, driving the equilibrium towards the formation of the nitronium ion (NO₂⁺), the active electrophile. cerritos.eduvpscience.org However, this can also lead to increased oxidation by-products. The molar ratio of nitric acid to toluene is generally kept close to one in large-scale continuous processes to favor mononitration. nih.gov

Table 1: Effect of Temperature on m-Nitrotoluene Formation

| Reaction Temperature (°C) | m-NT/MNT Ratio (%) | Reference |

|---|---|---|

| 60 | 3.9 | google.com |

This table illustrates the percentage of m-nitrotoluene (m-NT) relative to the total mononitrotoluene (MNT) product at a specific reaction temperature, highlighting the influence of temperature on isomer distribution.

Mitigation of Over-nitration and By-product Formation

A primary challenge in the nitration of toluene is the prevention of over-nitration to dinitrotoluenes (DNTs) and the formation of oxidation by-products such as cresols and benzoic acids. google.com The methyl group of toluene activates the aromatic ring, making it approximately 25 times more reactive than benzene (B151609) and susceptible to both further nitration and oxidation. cerritos.edu

To minimize these side reactions, industrial processes often employ a low nitric acid to toluene molar ratio and operate at the lowest possible temperatures that still allow for a reasonable reaction rate. google.comnih.gov Maintaining a residual of 0.003-0.102 wt % nitric acid in the spent acid has been shown to be effective in controlling the reaction rate in a continuous adiabatic process. google.com

The reaction is also diffusion-controlled due to the low solubility of toluene in the mixed acid. google.com Therefore, vigorous mixing is essential to create a large interfacial area between the two phases, which facilitates the reaction and improves heat transfer to prevent localized overheating that can lead to increased by-product formation. google.com

Fluorination Strategies for Nitroaromatic Precursors

The introduction of a fluorine atom onto a nitroaromatic ring is a key step in the synthesis of compounds like this compound. Nucleophilic aromatic substitution (SNAr) is a prominent method for this transformation.

Electrophilic Fluorination Methodologies

Electrophilic fluorination has emerged as a powerful method for the synthesis of organofluorine compounds, offering an alternative to traditional nucleophilic fluorination techniques. wikipedia.org This approach involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org While elemental fluorine can be used, reagents with a nitrogen-fluorine (N-F) bond are more commonly employed due to their enhanced stability, safety, and ease of handling. wikipedia.orgresearchgate.net

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov These reagents are effective for the fluorination of a variety of nucleophiles, including aromatic compounds. nih.gov For instance, aromatics like toluene can be fluorinated by NFSI, although these reactions may require high temperatures and neat conditions, indicating that NFSI is not excessively powerful. nih.gov The reactivity of these N-F reagents is influenced by the electron density on the fluorine atom; cationic nitrogen atoms increase the electrophilicity of fluorine, leading to higher reaction rates and yields. wikipedia.org

The direct fluorination of m-nitrotoluene to produce this compound is a challenging transformation. The strong deactivating effect of the nitro group on the aromatic ring makes it less susceptible to electrophilic attack. researchgate.net However, studies on the fluorination of deactivated benzene derivatives have been conducted. For example, the fluorination of 4-nitrotoluene (B166481) has been achieved with 77% conversion using Selectfluor™ in a mixture of acetonitrile (B52724) and formic acid. core.ac.uk

The mechanism of electrophilic fluorination is a subject of ongoing research, with both S(_N)2 and single-electron transfer (SET) pathways being proposed. wikipedia.orgnih.gov The exact mechanism can be influenced by the specific N-F reagent, the substrate, and the reaction conditions. nih.gov

Multi-step Synthetic Pathways and Convergent Synthesis Strategies

Due to the challenges associated with direct fluorination of highly deactivated rings, multi-step synthetic sequences are often employed for the preparation of this compound. These strategies typically involve the introduction of the fluorine and nitro groups through a series of functional group transformations.

Strategies involving Halogenation and Subsequent Functional Group Transformations

One common multi-step approach begins with a halogenated toluene derivative, which is then subjected to nitration and subsequent conversion of the halogen to a fluorine atom. For instance, a bromo- or chloro-toluene can be nitrated, and the resulting halonitrotoluene can then undergo a nucleophilic aromatic substitution (S(_N)Ar) reaction to introduce the fluorine atom. However, the regioselectivity of the initial halogenation and subsequent nitration steps must be carefully controlled to obtain the desired 3,5-disubstituted pattern. libretexts.org

The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of these reactions. libretexts.orgmasterorganicchemistry.com The methyl group is an ortho-, para-director, while the nitro group is a meta-director. When both are present, the stronger activating group generally dictates the position of the incoming electrophile. masterorganicchemistry.com

Another strategy involves the introduction of a different halogen, such as bromine, which can later be transformed. For example, 3-bromo-5-fluorotoluene (B1272607) serves as a versatile intermediate. Nitration of this compound would be expected to occur at the positions activated by the fluorine and methyl groups and deactivated by the bromine atom.

A generalized multi-step synthesis might involve the following sequence:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the toluene ring.

Nitration: Introduction of the nitro group. The order of halogenation and nitration is critical for achieving the correct isomer. libretexts.org

Functional Group Interconversion: Conversion of the halogen to a fluorine atom, often via a nucleophilic substitution reaction.

Deamination Routes from Substituted Nitroanilines

A widely utilized and effective method for introducing a fluorine atom into an aromatic ring is the Balz-Schiemann reaction. wikipedia.org This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). wikipedia.orgbyjus.com

For the synthesis of this compound, the key intermediate is 3-amino-5-nitrotoluene. The synthetic sequence is as follows:

Starting Material: The synthesis can start from a precursor like 3-nitro-4-aminotoluene. orgsyn.org

Deamination to m-Nitrotoluene: The amino group of 3-nitro-4-aminotoluene can be removed via diazotization followed by reduction (e.g., with hypophosphorous acid or ethanol) to yield m-nitrotoluene. orgsyn.org

Nitration of an Aniline (B41778) Derivative: Alternatively, a suitable aniline derivative can be nitrated.

Formation of the Diazonium Salt: 3-Amino-5-nitrotoluene is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form the corresponding diazonium salt. byjus.com

Formation of the Tetrafluoroborate Salt: Fluoroboric acid (HBF(_4)) is then added to precipitate the diazonium tetrafluoroborate salt. byjus.com

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of this compound. wikipedia.orgbyjus.com

Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF(_6)) and hexafluoroantimonates (SbF(_6)), which can sometimes provide improved yields. wikipedia.org Additionally, conducting the reaction in ionic liquids has been explored as a "greener" approach. researchgate.net

A related pathway involves the deamination of 2-chloro-4-nitro-6-methylaniline to produce 3-chloro-5-nitrotoluene, which could potentially be converted to the fluoro analogue. google.comgoogle.com This highlights the utility of deamination reactions in accessing various substituted nitrotoluenes.

Mechanistic Investigations of this compound Synthesis

The mechanism of the key steps in the synthesis of this compound has been a subject of study.

Electrophilic Fluorination: As mentioned earlier, the mechanism of electrophilic fluorination is debated, with evidence supporting both S(_N)2-type and SET pathways. wikipedia.orgnih.gov For the fluorination of a deactivated ring like m-nitrotoluene, the reaction likely proceeds through a late transition state with significant carbocationic character. The strong electron-withdrawing nitro group would destabilize the formation of a positive charge on the ring, making the reaction challenging. Computational studies and kinetic experiments are often employed to elucidate the precise mechanism for a given substrate and fluorinating agent. rsc.org

Balz-Schiemann Reaction: The mechanism of the Balz-Schiemann reaction is generally believed to proceed through the formation of an aryl cation intermediate upon thermal decomposition of the diazonium tetrafluoroborate. wikipedia.org This highly unstable aryl cation then abstracts a fluoride ion from the tetrafluoroborate anion (BF(_4)) to form the aryl fluoride. wikipedia.org

The key steps are:

Diazotization: The primary amine reacts with nitrous acid to form a diazonium salt.

Anion Exchange: The diazonium salt reacts with tetrafluoroborate to form the diazonium tetrafluoroborate.

Thermal Decomposition: Heat induces the heterolytic cleavage of the C-N bond, releasing nitrogen gas and forming an aryl cation.

Fluoride Transfer: The aryl cation is trapped by the fluoride from the BF(_4) anion.

The reaction is conceptually similar to the Sandmeyer reaction, but it does not typically require a metal catalyst. wikipedia.org

Electrophilic Aromatic Substitution Reactions (excluding further nitration)

The electron-withdrawing nature of the nitro group deactivates the aromatic ring of this compound towards electrophilic attack. masterorganicchemistry.comcymitquimica.com This deactivation presents challenges for typical electrophilic aromatic substitution reactions.

Halogenation Studies

The introduction of an additional halogen atom onto the this compound ring is an example of an electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The methyl group is an activating group, while the fluorine and nitro groups are deactivating. masterorganicchemistry.com In cases of competing directing effects, the activating group typically governs the regioselectivity. For instance, the bromination of o-nitrotoluene is directed by the activating methyl group. libretexts.org

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings, such as those bearing a nitro group. libretexts.orgmasterorganicchemistry.com The strong electron-withdrawing capacity of the nitro group significantly reduces the nucleophilicity of the benzene ring, rendering it unreactive towards the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions. masterorganicchemistry.com Therefore, direct Friedel-Crafts alkylation or acylation of this compound is not a viable synthetic route.

Nucleophilic Aromatic Substitution Reactions on the Fluorine Center

In contrast to electrophilic substitutions, the electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNA r). masterorganicchemistry.com The presence of the strongly electron-withdrawing nitro group, particularly in positions ortho and para to the fluorine atom, facilitates the attack of nucleophiles by stabilizing the intermediate Meisenheimer complex. vaia.com

Replacement by Oxygen Nucleophiles

The fluorine atom in this compound can be displaced by various oxygen nucleophiles. These reactions typically proceed under basic conditions, where the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a new carbon-oxygen bond.

Replacement by Nitrogen Nucleophiles

Similarly, nitrogen nucleophiles can displace the fluoride ion in this compound. A variety of nitrogen-based nucleophiles, including ammonia (B1221849) and primary and secondary amines, can be employed to introduce amino functionalities onto the aromatic ring. nih.govnih.govbeilstein-journals.orgresearchgate.net

Reduction of the Nitro Group to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 3-fluoro-5-aminotoluene. chembk.com This transformation is a pivotal step in the synthesis of many pharmaceutical and agrochemical compounds. Common methods for this reduction include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals such as tin or iron in acidic media.

The resulting 3-fluoro-5-aminotoluene is a valuable intermediate for further derivatization. For example, it can undergo diazotization followed by Sandmeyer or similar reactions to introduce a variety of other functional groups.

Interactive Data Table: Reactions of this compound

| Reaction Type | Reagents | Product(s) | Notes |

| Nucleophilic Aromatic Substitution | Oxygen Nucleophile (e.g., NaOH) | 3-Hydroxy-5-nitrotoluene | Fluorine is replaced by a hydroxyl group. |

| Nucleophilic Aromatic Substitution | Nitrogen Nucleophile (e.g., NH3) | 3-Amino-5-nitrotoluene | Fluorine is replaced by an amino group. |

| Reduction of Nitro Group | H2, Pd/C | 3-Fluoro-5-aminotoluene | The nitro group is reduced to an amine. |

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed method for the reduction of the nitro group in this compound to an amino group, yielding 3-fluoro-5-aminotoluene. This transformation is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds. nih.govchembk.com Palladium on carbon (Pd/C) is a commonly used catalyst for this reaction, often in the presence of a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate (B1144303). nih.govscispace.com The reaction conditions can be optimized to achieve high yields and selectivity. For instance, using Pd/C with hydrazine hydrate in methanol (B129727) can efficiently reduce halogenated nitroarenes. nih.gov

The efficiency of catalytic hydrogenation can be influenced by the catalyst support and the presence of other functional groups. For example, nickel-based catalysts, including Raney nickel, have also been shown to be effective for the hydrogenation of nitroarenes. researchgate.netgoogle.com In some cases, bimetallic nanoparticles, such as Fe-Ni, can offer high chemoselectivity at room temperature. researchgate.net

| Catalyst | Hydrogen Source | Solvent | Product | Key Features |

|---|---|---|---|---|

| Pd/C | H2 gas or Hydrazine Hydrate | Methanol or Ethanol | 3-Fluoro-5-aminotoluene | Widely used, high yield and selectivity. nih.gov |

| Raney Nickel | Hydrazine Hydrate or H2 gas | Methanol | 3-Fluoro-5-aminotoluene | Cost-effective alternative to precious metal catalysts. google.commdma.ch |

| Fe-Ni Bimetallic Nanoparticles | NaBH4 | Not specified | 3-Fluoro-5-aminotoluene | High chemoselectivity at room temperature. researchgate.net |

Chemical Reduction using Metal Reductants (e.g., tin chloride, Raney nickel)

The nitro group of this compound can also be reduced to an amine using various metal reductants. Tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid is a classic method for this transformation. smolecule.comgoogle.com This method is often used in laboratory-scale syntheses.

Raney nickel, a porous nickel catalyst, is another effective reducing agent for nitro compounds. google.commdma.chcdnsciencepub.com It is typically used with a hydrogen source such as hydrazine hydrate or under a hydrogen atmosphere. mdma.chcdnsciencepub.com The activity of Raney nickel can be enhanced by the addition of other metals, such as iron. google.com

Other metal-based reducing systems have also been explored. For example, iron powder in water at elevated temperatures or in the presence of ammonium (B1175870) chloride can selectively reduce nitroarenes. rsc.org

| Reductant | Reaction Conditions | Product | Key Features |

|---|---|---|---|

| Tin(II) Chloride (SnCl2) | Acidic medium (e.g., HCl) | 3-Fluoro-5-aminotoluene | Classic laboratory method. smolecule.comgoogle.com |

| Raney Nickel | With hydrazine hydrate or H2 gas | 3-Fluoro-5-aminotoluene | Effective and can be modified for enhanced activity. google.commdma.chcdnsciencepub.com |

| Iron (Fe) | In water at high temperature or with NH4Cl | 3-Fluoro-5-aminotoluene | A greener alternative to some traditional methods. rsc.org |

Selective Reduction Strategies

Achieving selective reduction of the nitro group in the presence of other reducible functionalities is a significant challenge in organic synthesis. For halogenated nitroarenes like this compound, the choice of reducing agent and reaction conditions is critical to avoid dehalogenation. nih.govscispace.com

Mild and selective methods have been developed to address this. For instance, using Pd/C with hydrazine hydrate at room temperature can selectively reduce the nitro group without affecting halogen substituents. nih.govscispace.com Iron-catalyzed hydrosilylation has also emerged as a chemoselective method for reducing nitroarenes, tolerating a wide range of functional groups, although its effectiveness with fluorine substituents can vary. sci-hub.st The presence of a fluorine group has been noted to sometimes decrease the yield in certain selective reduction systems. nih.govscispace.com

Reactions Involving the Methyl Group

The methyl group of this compound can undergo oxidation and halogenation reactions, providing pathways to other important derivatives.

Oxidation Reactions to Carboxylic Acid Derivatives

The methyl group can be oxidized to a carboxylic acid group, forming 3-fluoro-5-nitrobenzoic acid. chemicalbook.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in the presence of sulfuric acid are commonly used for this purpose. chemicalbook.com The reaction typically requires heating to proceed effectively. chemicalbook.com Alternative methods, such as using Jones reagent (chromic acid in acetone/sulfuric acid), can also be employed. chemicalbook.com

| Oxidizing Agent | Reaction Conditions | Product |

|---|---|---|

| Potassium Dichromate (K2Cr2O7) / Sulfuric Acid | Heating | 3-Fluoro-5-nitrobenzoic acid chemicalbook.com |

| Jones Reagent (CrO3 / H2SO4 / Acetone) | 0°C to room temperature | 3-Fluoro-5-nitrobenzoic acid chemicalbook.com |

Side-Chain Halogenation and Subsequent Transformations

The methyl group of this compound can be halogenated, typically brominated, to form 3-fluoro-5-nitrobenzyl bromide. This reaction is often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The resulting benzyl (B1604629) bromide is a reactive intermediate that can undergo various nucleophilic substitution reactions.

For example, it can be used to synthesize a variety of esters, ethers, and other derivatives by reacting with appropriate nucleophiles. This makes it a valuable building block in the synthesis of more complex molecules.

Cyclization Reactions and Formation of Novel Heterocyclic Compounds

The derivatives of this compound, particularly 3-fluoro-5-aminotoluene, are important precursors for the synthesis of various heterocyclic compounds. openmedicinalchemistryjournal.comuou.ac.in The amino group can participate in cyclization reactions with various reagents to form fused ring systems. These heterocyclic compounds are of great interest in medicinal chemistry due to their potential biological activities. openmedicinalchemistryjournal.comnih.gov

For instance, the amine can be reacted with diketones, ketoesters, or other bifunctional compounds to construct nitrogen-containing heterocycles. The fluorine substituent can influence the reactivity and properties of the resulting heterocyclic compounds. The synthesis of novel heterocyclic compounds often involves multi-step reaction sequences starting from readily available materials like this compound. google.commdpi.com

Advanced Spectroscopic Characterization and Analytical Research Techniques

Vibrational Spectroscopy (FTIR, FT-Raman)

A complete understanding of the vibrational spectrum of 3-Fluoro-5-nitrotoluene requires a detailed assignment of the observed absorption bands to specific molecular motions. This is achieved through a combination of experimental data and theoretical calculations, primarily through a process known as Normal Co-ordinate Analysis (NCA).

NCA is a powerful theoretical method used to predict and analyze the vibrational spectra of molecules. It involves the calculation of the vibrational frequencies and the corresponding normal modes of vibration. This analysis provides a quantitative description of the contribution of various internal coordinates (bond stretching, angle bending, and torsional motions) to each normal mode, which is crucial for unambiguous band assignments. While specific experimental NCA data for this compound is not extensively documented in publicly available literature, the analysis would follow established principles applied to similar substituted toluenes. For instance, studies on related molecules like 2-chloro-5-nitrotoluene have successfully employed quantum chemical calculations to aid in vibrational analysis.

The expected vibrational modes for this compound can be categorized as follows:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Methyl Group (CH₃) Vibrations: Asymmetric and symmetric stretching vibrations are expected around 2950-2850 cm⁻¹. Bending vibrations (scissoring, rocking, wagging, and twisting) appear at lower frequencies.

Nitro Group (NO₂) Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are characteristic and typically appear in the ranges of 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

C-F Stretching: The carbon-fluorine stretching vibration is expected to be a strong band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring usually occur in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also characteristic of the substitution pattern.

An illustrative table of expected vibrational frequencies for this compound, based on data from similar compounds, is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| Asymmetric CH₃ Stretching | ~2960 |

| Symmetric CH₃ Stretching | ~2870 |

| Aromatic C=C Stretching | 1620 - 1450 |

| Asymmetric NO₂ Stretching | 1550 - 1500 |

| Symmetric NO₂ Stretching | 1360 - 1320 |

| C-F Stretching | 1250 - 1000 |

| In-plane C-H Bending | 1300 - 1000 |

| Out-of-plane C-H Bending | 900 - 675 |

Note: These are expected ranges and the actual experimental values may vary.

To further refine and confirm the assignment of vibrational modes, isotopic labeling is a powerful experimental technique. By selectively replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the vibrational frequency of the modes involving that atom will shift to a lower frequency (a phenomenon known as the isotopic shift). The magnitude of this shift is related to the change in the reduced mass of the vibrating system and can be predicted using theoretical models.

For this compound, deuteration of the methyl group (CD₃) would cause a significant downward shift in the C-H stretching and bending frequencies, confirming their assignment. Similarly, ¹³C substitution in the aromatic ring or ¹⁵N substitution in the nitro group would help in the precise assignment of the ring and nitro group vibrations, respectively. This technique is invaluable for disentangling complex spectral regions where multiple vibrational modes may overlap.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, provides a complete picture of the molecular structure.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In this compound, the aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the fluorine, nitro, and methyl substituents. The methyl group will appear as a singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are also significantly affected by the substituents. The carbon atom attached to the fluorine will show a large C-F coupling constant.

The following table provides expected chemical shift ranges for the protons and carbons in this compound, based on empirical data for similar substituted benzenes.

| Atom | Expected Chemical Shift (ppm) | Multiplicity (¹H NMR) / Coupling (¹³C NMR) |

| CH₃ (H) | 2.3 - 2.6 | Singlet |

| Ar-H | 7.0 - 8.5 | Doublets, Triplets (due to H-H and H-F coupling) |

| CH₃ (C) | 20 - 25 | Quartet (in ¹H-coupled spectrum) |

| Ar-C | 110 - 160 | Singlets and Doublets (due to C-F coupling) |

| C-F | 155 - 165 | Doublet (large ¹JCF) |

| C-NO₂ | 145 - 155 | Singlet |

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. huji.ac.ilwikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it is an excellent nucleus for NMR studies. wikipedia.org The chemical shift of the fluorine atom in this compound will be indicative of its electronic environment. Furthermore, the ¹⁹F nucleus will couple with nearby protons and carbons, providing valuable structural information through the analysis of these coupling constants (J-coupling). The large chemical shift dispersion in ¹⁹F NMR often leads to well-resolved spectra, even in complex molecules. azom.com

To unambiguously establish the connectivity of atoms in this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons that are coupled to each other, helping to determine their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). It is used to assign the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

Through the combined application of these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. The theoretical exact mass of this compound, with the chemical formula C7H6FNO2, is calculated by summing the masses of the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Fluorine-19, Nitrogen-14, and Oxygen-16).

Theoretical Exact Mass Calculation:

7 x C (12.000000) = 84.000000

6 x H (1.007825) = 6.046950

1 x F (18.998403) = 18.998403

1 x N (14.003074) = 14.003074

2 x O (15.994915) = 31.989830

Total Exact Mass = 155.038257 u

| Parameter | Value |

|---|---|

| Molecular Formula | C7H6FNO2 |

| Theoretical Exact Mass (u) | 155.038257 |

| Expected Experimental Mass (u) | ~155.0383 ± error (ppm) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing valuable information about the molecule's structure.

Although a detailed experimental MS/MS fragmentation spectrum for this compound is not publicly documented, educated predictions on its fragmentation pathways can be made based on the known fragmentation patterns of related substituted nitrotoluenes. The fragmentation of nitrotoluene isomers is known to be influenced by the position of the nitro group. For instance, ortho-nitrotoluene often exhibits a characteristic loss of an OH radical, a phenomenon known as the "ortho effect" nih.govresearchgate.net.

For this compound, which has a meta-nitro group, the fragmentation would likely follow different pathways. Common fragmentation patterns for aromatic nitro compounds involve the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2, 46 Da), as well as the loss of nitric oxide (NO, 30 Da) or nitrogen dioxide (NO2, 46 Da). The presence of the fluorine atom and the methyl group would also influence the fragmentation, potentially leading to the formation of various fluorinated and aromatic cations.

Plausible Fragmentation Pathways for this compound:

Loss of NO2: The molecular ion ([M]+• at m/z 155) could lose a nitro radical to form a fluorotolyl cation at m/z 109.

Loss of NO: The molecular ion could undergo rearrangement and lose a nitric oxide molecule to form an ion at m/z 125.

Loss of CH3: Cleavage of the methyl group could result in a fluoronitrobenzene radical cation at m/z 140.

Formation of Tropylium-like ions: Aromatic ring expansion and fragmentation could lead to the formation of various smaller fragment ions.

A hypothetical fragmentation table is presented below to illustrate these potential pathways.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Ion (m/z) |

|---|---|---|---|

| 155 | [C7H6F]+• | NO2 | 109 |

| 155 | [C7H6FO]+• | NO | 125 |

| 155 | [C6H3FNO2]+• | CH3 | 140 |

X-ray Crystallography for Solid-State Structural Elucidation

Currently, there are no publicly available crystal structures for this compound in crystallographic databases such as the Cambridge Structural Database (CSD). Therefore, a detailed discussion of its solid-state structure, including unit cell parameters, space group, and intermolecular interactions, cannot be provided at this time. Were such data available, it would offer invaluable insights into the packing of the molecules in the crystal lattice and the nature of any non-covalent interactions, such as hydrogen bonds or halogen bonds, that might be present.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 5 Nitrotoluene

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental in computational chemistry for determining the three-dimensional structure of a molecule. These methods predict the most stable arrangement of atoms, known as the equilibrium geometry, by finding the minimum energy state on the potential energy surface. For 3-Fluoro-5-nitrotoluene, these calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its molecular framework.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational efficiency. Unlike ab initio methods that focus on the complex wavefunction, DFT calculates the total energy of a molecule based on its electron density. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly used to optimize molecular geometries and predict ground state properties. For substituted aromatic compounds like this compound, DFT calculations can accurately predict the geometric parameters, providing insights into how the fluorine and nitro substituents influence the toluene (B28343) ring structure.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP) (Note: The following data is illustrative of typical results from DFT calculations for similar molecules, as specific published data for this compound is not available.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 | C-C-C (ring) | 118 - 122 |

| C-H | 1.08 - 1.09 | H-C-C | 119 - 121 |

| C-F | 1.35 | C-C-F | 118 - 120 |

| C-N | 1.47 | C-C-N | 118 - 120 |

| N-O | 1.22 | O-N-O | ~124 |

| C-C (methyl) | 1.51 | C-C-C (methyl) | ~121 |

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and spectroscopic properties. For this compound, understanding the distribution of electrons and the nature of molecular orbitals is key to predicting its chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the electron-withdrawing nature of the fluoro and nitro groups is expected to lower the energies of both the HOMO and LUMO and influence the magnitude of the energy gap.

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: The following data is illustrative of typical results from DFT calculations for similar molecules, as specific published data for this compound is not available.)

| Orbital | Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -3.0 to -4.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. In this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. Conversely, positive potential (blue) would be expected near the hydrogen atoms of the benzene (B151609) ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for studying charge transfer, hyperconjugation, and intramolecular interactions. For this compound, this analysis can quantify the delocalization of electron density from the benzene ring to the electron-withdrawing nitro group and the interactions involving the fluorine atom. This provides a quantitative measure of the electronic effects of the substituents on the aromatic system.

Spectroscopic Parameter Prediction and Validation

Computational methods are instrumental in predicting the spectroscopic signatures of molecules. Techniques such as Density Functional Theory (DFT) allow for the accurate calculation of vibrational and nuclear magnetic resonance spectra, which can be used to validate and interpret experimental data.

The vibrational spectrum of this compound can be theoretically investigated using DFT calculations, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). jocpr.comresearchgate.net This approach calculates the harmonic vibrational frequencies corresponding to the fundamental modes of vibration. The results are typically presented as wavenumbers (cm⁻¹) for both infrared (IR) intensities and Raman scattering activities.

Due to the nature of quantum mechanical calculations in a harmonic approximation, the calculated frequencies are often systematically higher than experimental values. To bridge this gap, they are uniformly scaled using a scaling factor specific to the level of theory used. jocpr.com A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like C-H stretching or NO₂ bending) to each normal mode. researchgate.net

The predicted spectra for this compound would feature characteristic bands for:

C-H stretching from the aromatic ring and the methyl group.

N-O stretching (symmetric and asymmetric) from the nitro group, which are typically strong in the IR spectrum.

C-F stretching , a mode influenced by the electronegative fluorine atom.

C-N stretching and various bending and torsional modes that define the molecule's vibrational fingerprint.

Below is an example of how theoretical and experimental vibrational data for this compound would be presented.

| Assignment (Contribution %) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

|---|---|---|---|---|

| ν(C-H) aromatic (98%) | 3150 | 3024 | 15.2 | 120.5 |

| νas(CH₃) (99%) | 3080 | 2957 | 25.8 | 95.3 |

| νs(CH₃) (99%) | 2990 | 2870 | 20.1 | 110.8 |

| νas(NO₂) (85%) | 1550 | 1488 | 350.4 | 30.2 |

| νs(NO₂) (80%) | 1365 | 1310 | 280.7 | 55.6 |

| ν(C-F) (75%) | 1250 | 1200 | 150.9 | 15.1 |

Note: The data in this table is illustrative and represents typical values for similar aromatic compounds. It is not based on a published experimental study of this compound.

Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei in this compound. The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed with DFT (e.g., B3LYP functional) and a suitable basis set after geometry optimization. nih.govmdpi.com

The GIAO method calculates the isotropic magnetic shielding tensors (σ) for each nucleus. To convert these absolute shielding values into chemical shifts that are comparable to experimental data, the calculated shielding value of a reference standard, tetramethylsilane (B1202638) (TMS), is subtracted:

δ_calc = σ_TMS - σ_iso

These calculations are often performed within a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. nih.gov The predicted chemical shifts help in the assignment of complex experimental spectra and can provide insights into the electronic environment of each atom. For this compound, the calculations would predict distinct shifts for the aromatic protons and carbons, influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methyl group.

An illustrative table of calculated NMR chemical shifts is shown below.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₃) | 140.1 | - |

| C2 | 115.2 | - |

| C3 (-F) | 163.5 | - |

| C4 | 110.8 | - |

| C5 (-NO₂) | 149.3 | - |

| C6 | 125.7 | - |

| H2 | 7.5 | - |

| H4 | 7.3 | - |

| H6 | 7.8 | - |

| -CH₃ | 2.4 | - |

Note: The data in this table is hypothetical and for illustrative purposes only.

Nonlinear Optical (NLO) Properties and First Hyperpolarizability Analyses

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO response of this compound by calculating its electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β). researchgate.net These properties are determined by the molecule's response to an external electric field.

A large first hyperpolarizability (β) value is indicative of a strong NLO response. This property is often associated with molecules that have both electron-donating and electron-withdrawing groups connected by a π-conjugated system, leading to significant intramolecular charge transfer. In this compound, the nitro group acts as a strong acceptor, while the methyl group is a weak donor. The fluorine atom's effect is more complex, involving both inductive withdrawal and resonance donation.

DFT calculations, using functionals like B3LYP, are performed to compute the components of the polarizability and hyperpolarizability tensors. The total molecular dipole moment, average polarizability, and total first hyperpolarizability (β_tot) are then derived from these tensors. The calculated β_tot value is often compared to that of a reference NLO material, such as urea, to evaluate its potential. scribd.com

| Parameter | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 4.5 | Debye |

| Average Polarizability (α) | 12.5 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β_tot) | 8.0 x 10⁻³⁰ | esu |

| β (vs. Urea) | ~20x | - |

Note: The data presented is illustrative of typical results from NLO calculations and is not specific to this compound.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a vital tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For a molecule like this compound, theoretical modeling could be applied to study reactions such as nucleophilic aromatic substitution (S_NAr). In such a reaction, the electron-deficient aromatic ring is susceptible to attack by nucleophiles.

Modeling these reactions involves:

Locating Stationary Points: The geometries of the reactants, products, intermediates (like the Meisenheimer complex in S_NAr), and transition states are optimized on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of these stationary points. A stable molecule (reactant, product, or intermediate) will have all real frequencies, whereas a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Barriers: The energy difference between the reactants and the transition state defines the activation energy (E_a), which is a key determinant of the reaction rate.

Such studies can predict the most likely sites for nucleophilic attack, evaluate the influence of the fluoro and nitro substituents on reactivity, and provide a detailed, atomistic picture of the reaction pathway.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. ruc.dk For nitroaromatic compounds like this compound, QSAR studies are often developed to predict properties such as toxicity or mutagenicity. researchgate.netsciengine.com

The development of a QSAR/QSPR model involves several steps:

Data Set Compilation: A set of molecules with known activities or properties is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometric, and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) derived from computational software.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A QSAR study including this compound could help in predicting its environmental toxicity or its potential as a precursor in pharmaceutical synthesis, guiding experimental efforts and prioritizing compounds for further investigation. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor in Pharmaceutical Synthesis

3-Fluoro-5-nitrotoluene serves as a crucial starting material in the pharmaceutical industry. fortunebusinessinsights.comdataintelo.com The presence of the fluorine atom is particularly significant, as its incorporation into drug molecules can enhance metabolic stability, improve cell membrane penetration due to increased lipophilicity, and increase binding affinity to biological targets. nbinno.com This often results in more potent drugs with longer durations of action. nbinno.com The demand for this compound is driven by its role in synthesizing derivatives for a range of therapeutic applications, including treatments for diseases mediated by the androgen receptor and as kinase inhibitors. fortunebusinessinsights.com

Synthesis of Androgen Receptor Modulators

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective anabolic activity. nih.gov They are developed to stimulate muscle and bone growth with minimal effects on sex tissues. nih.gov this compound is a key precursor in the synthesis of derivatives used for treating androgen receptor-mediated diseases. fortunebusinessinsights.com The synthesis of various SARM candidates involves multi-step processes where fluorinated intermediates are essential for building the final complex molecular structures. mdpi.com While specific synthesis pathways for all SARMs vary, the core structure often involves substituted aromatic rings that can be derived from precursors like this compound. Research has identified several potent SARMs that demonstrate significant anabolic activity while having only moderate to minimal androgenic effects in preclinical models. nih.gov

Development of Kinase Inhibitors and Other Therapeutic Agents

Protein kinases are crucial targets in drug discovery, particularly in oncology. cuni.cz Kinase inhibitors are a class of targeted therapy drugs that interfere with kinase enzymes, which regulate cellular processes like growth and survival. nih.gov this compound is an important intermediate for synthesizing various kinase inhibitors. fortunebusinessinsights.com The development of these inhibitors is a landmark in molecularly targeted cancer therapy. cuni.czscielo.br The unique electronic properties imparted by the fluorine and nitro groups on the toluene (B28343) ring make this compound a valuable starting point for creating complex heterocyclic structures that are often the basis for potent and selective kinase inhibitors.

Intermediate for 1,3-Oxazole and its Derivatives in Oncology Research

Derivatives of fluoro nitro aromatic compounds are used to synthesize 1,3-oxazole and its derivatives, which are investigated for their use in cancer treatment. fortunebusinessinsights.com The 1,3-oxazole ring is a versatile heterocyclic scaffold present in numerous biologically active compounds. researchgate.net These derivatives have shown a wide range of pharmacological properties, including anticancer activity against various cancer cell lines, even those that are drug-resistant. researchgate.netnih.gov The 1,3-oxazole moiety serves as a valuable template for medicinal chemists to develop novel anticancer agents, and this compound can act as a foundational building block in the synthetic pathways leading to these important compounds. fortunebusinessinsights.comresearchgate.net

Precursor for Advanced Active Pharmaceutical Ingredients (APIs) (e.g., Enzalutamide from related compounds)

The synthesis of advanced Active Pharmaceutical Ingredients (APIs) often relies on versatile chemical intermediates. While not a direct precursor in all documented syntheses, the structural motifs of this compound are relevant to the creation of complex drugs like Enzalutamide. Enzalutamide is a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. nih.gov Its structure is a complex benzamide (B126) derivative containing a fluorinated phenyl group. nih.gov The industrial preparation of Enzalutamide involves multiple steps, often starting from related fluorinated aromatic compounds to construct the core of the molecule. google.com The chemistry of fluoronitrotoluenes is fundamental to accessing the types of substituted aromatic rings required for such advanced APIs.

Role in Agrochemical Development and Formulation

The agrochemical sector utilizes this compound as an intermediate in the production of various crop protection agents, including herbicides and pesticides. dataintelo.com The incorporation of fluorine into agrochemicals is a well-established strategy to enhance their efficacy and stability. nbinno.comresearchgate.net Fluorine substitution can dramatically modify a molecule's biological activity by affecting its binding to target enzymes, its transport within the plant, and its resistance to metabolic degradation. researchgate.net This leads to the development of more potent and selective herbicides, insecticides, and fungicides, which contributes to improved agricultural yields. nbinno.com The demand for effective agrochemicals is rising with the need for greater agricultural productivity, thereby supporting the market for intermediates like this compound. dataintelo.com

Precursors for Advanced Materials and Functional Dyes

Beyond the life sciences, this compound and its isomers serve as precursors in the synthesis of specialty chemicals, including functional dyes and pigments. dataintelo.com Nitrotoluenes, in general, are used to produce colorant intermediates, such as those for various azo and sulfur dyes. nih.gov The specific substitutions on the this compound ring allow for the creation of dyes with tailored properties. Furthermore, related fluorinated aromatic compounds find use in the synthesis of electronic materials, highlighting the broader applicability of this class of molecules in materials science. nbinno.com

Synthesis of Fluoroaromatic Hydrocarbons with Specific Properties

The strategic placement of the functional groups on the this compound ring allows for controlled, regioselective reactions to produce a wide array of fluoroaromatic derivatives. The presence of the electron-withdrawing nitro group activates the aromatic ring, influencing the reactivity of the fluorine atom and the methyl group.

Researchers utilize this compound as a starting material to introduce fluorine into larger molecules. The fluorine atom is known to impart specific properties to organic compounds, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. The synthesis of more complex fluoroaromatic hydrocarbons often involves two key transformations of the this compound molecule:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine group (-NH2), transforming the molecule into 3-fluoro-5-methylaniline. This aniline (B41778) derivative is a crucial intermediate itself, as the amine group can undergo a wide range of reactions, including diazotization followed by substitution (Sandmeyer reaction) to introduce various other functional groups.

Modification of the Methyl Group: The methyl group can be oxidized to a carboxylic acid or halogenated to a halomethyl group, providing another handle for further synthetic elaboration.

Through sequential reactions, chemists can build upon the this compound scaffold to create novel fluoroaromatic hydrocarbons tailored for specific applications in medicinal chemistry and materials science.

Development of Optoelectronic Materials

While this compound is primarily recognized as an intermediate for pharmaceuticals and fine chemicals, its structural motifs are relevant to the field of materials science, including the development of optoelectronic materials. chemicalbook.com Organic compounds containing both fluorine atoms and nitro groups are of interest for creating materials with specific electronic properties.

The strong electron-withdrawing nature of both the fluorine and nitro groups significantly lowers the energy levels of the molecular orbitals (HOMO and LUMO) of the aromatic ring. This high electron affinity is a desirable characteristic for n-type semiconductor materials used in various optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. Although specific, large-scale applications of this compound in this area are not widely documented, it serves as a potential precursor for synthesizing larger, more complex conjugated molecules where these electronic properties can be harnessed.

Intermediates in Fine Chemical and Specialty Chemical Production

The most significant and well-established application of this compound is its role as a key intermediate in the production of high-value fine and specialty chemicals. chemicalbook.comdataintelo.com Its utility spans the pharmaceutical, agrochemical, and dye industries.

In the pharmaceutical sector, it is a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs). dataintelo.comfortunebusinessinsights.com Market analyses indicate a growing demand for this compound in the synthesis of derivatives used in targeted therapies. fortunebusinessinsights.com These include:

Kinase Inhibitors: Many modern cancer therapies rely on kinase inhibitors, and fluoro-nitro-aromatic compounds are common building blocks in their complex synthesis. fortunebusinessinsights.com

Therapeutics for Androgen Receptor-Mediated Diseases: The compound is used to create derivatives for treatments targeting diseases related to the androgen receptor. fortunebusinessinsights.com

1,3-Oxazole Derivatives: Fluoro-nitro-aromatic compounds are precursors to 1,3-oxazole structures that have applications in oncology. fortunebusinessinsights.com

The agrochemical industry also utilizes this compound as an intermediate for producing herbicides and pesticides. dataintelo.com The inclusion of the fluorine atom can enhance the efficacy and biological activity of the final agrochemical product. Furthermore, its structure is valuable in the synthesis of specialty dyes and pigments. dataintelo.com

Table 1: Summary of Applications for this compound

| Field | Application Area | Specific Use |

| Advanced Organic Synthesis | Synthesis of Fluoroaromatics | Serves as a foundational building block for creating complex fluorinated molecules by modifying its nitro and methyl groups. |

| Materials Science Research | Optoelectronic Materials | A potential precursor for n-type organic semiconductor materials due to the electron-withdrawing properties of its functional groups. |

| Fine & Specialty Chemicals | Pharmaceutical Intermediate | Precursor for kinase inhibitors, treatments for androgen receptor-mediated diseases, and anti-cancer 1,3-oxazole derivatives. fortunebusinessinsights.com |

| Agrochemical Intermediate | Used in the synthesis of herbicides and pesticides. dataintelo.com | |

| Dye & Pigment Production | Serves as an intermediate in the manufacturing of specialty dyes. dataintelo.com |

Environmental and Sustainability Considerations in Research and Industrial Processes

Development of Greener Synthetic Routes for 3-Fluoro-5-nitrotoluene

The synthesis of this compound, a key intermediate in the pharmaceutical and chemical industries, has traditionally relied on methods that pose environmental challenges. fortunebusinessinsights.com The conventional approach to aromatic nitration involves the use of a potent and highly corrosive mixture of concentrated nitric acid and sulfuric acid. rsc.orgwikipedia.org This "mixed acid" system generates large volumes of acidic waste that is expensive to treat and dispose of, and the harsh conditions can lead to the formation of unwanted byproducts and over-nitration. researchgate.netnih.gov

A primary goal in greening the synthesis of this compound is the minimization of solvent use and waste. The conventional mixed-acid nitration process is a significant source of acidic waste. nih.gov The sulfuric acid, while acting as a catalyst, is used in large stoichiometric quantities and becomes diluted with water formed during the reaction, necessitating costly reconcentration for reuse. wikipedia.org

A significant advancement is the use of solid acid catalysts, such as zeolites, which can replace liquid sulfuric acid. researchgate.netacs.org This approach drastically reduces the generation of acidic liquid waste. For instance, research on the nitration of fluorotoluene isomers has demonstrated that solid acid catalysts can facilitate the reaction using 70% nitric acid, eliminating the need for concentrated sulfuric acid altogether. researchgate.netrsc.org This not only simplifies the work-up procedure but also contributes to a cleaner, more environmentally friendly process. researchgate.net The only byproduct in such idealized catalytic nitrations is water, representing a major step towards an atom-economic process. rsc.org

The exploration of safer, alternative reagents is a cornerstone of developing greener synthetic routes. Concentrated sulfuric and nitric acids are highly corrosive and hazardous to handle. nih.gov Research into alternative nitrating systems aims to mitigate these risks.

The use of solid acid catalysts allows for the use of more dilute nitric acid (e.g., 70%) as the nitrating agent, which is inherently less hazardous than fuming or concentrated nitric acid. researchgate.net Other novel nitrating agents have also been explored for aromatic nitrations, such as dinitrogen pentoxide (N₂O₅). nih.gov N₂O₅ is a powerful yet eco-friendly nitrating agent that can be used in nearly stoichiometric amounts, which significantly reduces acidic waste. nih.gov While not yet documented specifically for this compound, such systems represent a promising avenue for future research to replace traditional mixed acids.

Catalyst Development for Environmentally Benign Processes

Catalysis is a fundamental pillar of green chemistry, offering pathways to more energy-efficient and selective chemical transformations. wjarr.com In the context of this compound synthesis, catalyst development is focused on creating systems that are not only effective but also environmentally benign, durable, and recyclable.

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction mixture), offer significant environmental and practical advantages over homogeneous catalysts. chemguide.co.ukethz.ch One of the most significant benefits is the ease of separation of the catalyst from the reaction mixture through simple filtration. chembam.com This straightforward recovery process avoids complex and energy-intensive separation steps, reduces product contamination, and allows for the catalyst to be reused. chembam.commdpi.com

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants are in the same phase. chemguide.co.uk | Catalyst is in a different phase from the reactants. chemguide.co.uk |

| Catalyst Separation | Often difficult and expensive, can lead to product contamination. ethz.ch | Generally straightforward (e.g., filtration), enabling easy recovery. chembam.com |

| Recyclability | Can be challenging and costly. ethz.ch | Typically high, making the process more economical and sustainable. mdpi.com |

| Reaction Conditions | Often milder temperatures and pressures. nih.gov | Can require higher temperatures and pressures. ethz.ch |

| Selectivity | Can be very high due to well-defined active sites. ethz.ch | Can be influenced by the catalyst's surface and pore structure. sibran.ru |

For a catalytic process to be industrially viable and sustainable, the catalyst must be both durable and highly recyclable. A robust catalyst can withstand the reaction conditions over multiple cycles without significant loss of activity or selectivity. mdpi.com

Table 2: Recycling Study of H-beta Catalyst in the Nitration of 3-Fluorotoluene (B1676563)

| Recycle Run | 3-Fluorotoluene Conversion (%) |

|---|---|

| 1 | 79.2 |

| 2 | 78.5 |

| 3 | 77.3 |

| 4 | 76.8 |

| 5 | 75.4 |

Data sourced from studies on fluorotoluene nitration over solid acid catalysts, showing minimal loss of activity over successive runs. rsc.org

Life Cycle Assessment (LCA) of this compound Production

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to final disposal ("grave"). semanticscholar.org Governed by international standards such as ISO 14040 and 14044, LCA provides a holistic view of a product's environmental footprint, helping to identify areas for improvement and avoid shifting environmental burdens from one life stage to another. fiveable.memdpi.com

While a specific, published LCA for this compound is not currently available, a conceptual framework for such an assessment can be outlined based on its known production routes. A "cradle-to-gate" LCA would analyze the process from the acquisition of raw materials to the point where the final chemical product leaves the factory gate.

The key phases of an LCA for this compound production would include: